Turanose

Overview

Description

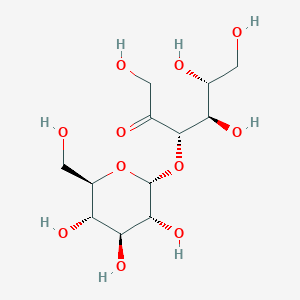

Turanose is a naturally occurring reducing disaccharide composed of a glucose molecule and a fructose molecule linked by an α-1,3 glycosidic bond. Its systematic name is α-D-glucopyranosyl-(1→3)-α-D-fructofuranose. This compound is an analog of sucrose and is found in limited quantities in nature, particularly in honey. Unlike sucrose, this compound is not metabolized by higher plants but is acquired through the action of sucrose transporters for intracellular carbohydrate signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Turanose can be synthesized through enzymatic methods. One common method involves the use of amylosucrase, which catalyzes the transfer of a glucose residue from sucrose to another glucose molecule, forming this compound as a by-product. The reaction is typically carried out at a temperature of around 35°C to 50°C .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as α-glucosidase, amylosucrase, and cyclomaltodextrin glucanotransferase are used to produce this compound from sucrose. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and pH .

Chemical Reactions Analysis

Types of Reactions: Turanose undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a reducing sugar, meaning it can participate in Maillard reactions, which are non-enzymatic browning reactions that occur between reducing sugars and amino acids .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or bromine water under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield gluconic acid and other oxidized derivatives, while reduction can produce sugar alcohols .

Scientific Research Applications

Turanose has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study carbohydrate chemistry and enzymatic reactions.

Biology: In biological research, this compound is used to investigate carbohydrate metabolism and signaling pathways in plants and microorganisms.

Industry: this compound is used in the food industry as a bulking agent and sweetener.

Mechanism of Action

Turanose exerts its effects primarily through its role in carbohydrate signaling and metabolism. It is transported into cells via sucrose transporters and can act as a carbon source for various organisms, including bacteria and fungi. In plants, this compound is involved in signal transduction pathways that regulate growth and development .

Comparison with Similar Compounds

- Sucrose

- Isomaltulose

- Trehalulose

- Maltulose

- Leucrose

Turanose’s unique properties and diverse applications make it a valuable compound in various fields of research and industry.

Biological Activity

Turanose, a sucrose isomer naturally found in honey, has garnered attention for its potential biological activities and applications, particularly as a functional sweetener. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, effects on lipid metabolism, and safety assessments based on recent research findings.

1. Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In a study involving RAW 264.7 macrophages, this compound was shown to suppress the production of nitric oxide (NO) and downregulate pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to lipopolysaccharide (LPS) stimulation.

Key Findings:

- Cell Viability : this compound treatment increased cell viability compared to glucose controls.

- NO Production : this compound reduced NO production by 30% and 42% at concentrations of 75 mM and 100 mM, respectively, compared to glucose-treated cells (p < 0.001) .

- Cytokine Expression : The mRNA levels of interleukin-1β (IL-1β) were significantly decreased by up to 91% with this compound treatment compared to glucose controls .

2. Effects on Lipid Metabolism

This compound has also been investigated for its role in lipid metabolism, particularly in the context of obesity management. A study on 3T3-L1 preadipocytes indicated that this compound could significantly reduce lipid accumulation in a dose-dependent manner when substituted for glucose.

Lipid Accumulation Results:

| Concentration of this compound | Reduction in Lipid Accumulation |

|---|---|

| 50% | 18% |

| 75% | 35% |

| 100% | 72% |

These findings suggest that this compound may help control adipogenesis and could serve as a functional food ingredient for obesity-related chronic diseases .

3. Safety and Toxicological Evaluations

Safety assessments have been conducted to evaluate the toxicity of this compound. In acute and subchronic toxicity studies involving mice, no adverse effects were observed over a period of 13 weeks.

Toxicological Findings:

- Acute Toxicity : No signs of toxicity or mortality were noted at doses greater than 10 g/kg body weight .

- Chronic Toxicity : Hematological analyses indicated no significant changes in blood parameters over the treatment period, suggesting that this compound is safe for consumption .

Hematological Analysis Summary:

| Parameter | Control Group | This compound Group (1.75 g/kg) |

|---|---|---|

| RBC Count (10^6/µL) | 7.56 ± 0.92 | 8.56 ± 0.37* |

| WBC Count (10^3/µL) | Not significantly different | Not significantly different |

*Significant difference (p < 0.05).

Properties

IUPAC Name |

(3S,4R,5R)-1,4,5,6-tetrahydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4,6-16,18-21H,1-3H2/t4-,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULSWEULPANCDV-PIXUTMIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(C(CO)O)O)C(=O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]([C@@H]([C@@H](CO)O)O)C(=O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876998 | |

| Record name | Turanose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Turanose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | Turanose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-25-1 | |

| Record name | Turanose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turanose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turanose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TURANOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D600ARY3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Turanose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | Turanose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011740 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.